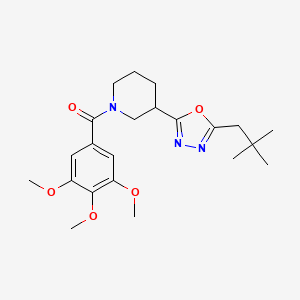

(3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

Table 1.1. Key Milestones in the Development of Oxadiazole-Piperidine Hybrids

Significance of 3,4,5-Trimethoxyphenyl Containing Compounds

The 3,4,5-trimethoxyphenyl group is a recurrent motif in medicinal chemistry, conferring distinctive physicochemical and biological properties to the molecules in which it is embedded. This aromatic moiety, characterized by the presence of three methoxy groups at the 3, 4, and 5 positions of the phenyl ring, is associated with enhanced lipophilicity, electronic modulation, and the ability to participate in π-π stacking and hydrogen bonding interactions.

The significance of the 3,4,5-trimethoxyphenyl group is perhaps best exemplified by its role in compounds that exhibit multidrug resistance reversal and selective cytotoxicity. Research has demonstrated that molecules containing this group can effectively inhibit the efflux of chemotherapeutic agents from cancer cells, thereby enhancing the efficacy of anticancer treatments. For instance, derivatives such as 2,5-bis(3,4,5-trimethoxyphenylmethylene)cyclopentanone have been shown to be significantly more potent than established multidrug resistance modulators like verapamil.

Beyond its role in combating drug resistance, the 3,4,5-trimethoxyphenyl group contributes to the selective toxicity of compounds towards malignant cells, sparing normal tissues and reducing the risk of adverse effects. Mechanistic studies have revealed that such compounds can induce apoptosis in cancer cells, often through the activation of caspase-3 and other apoptotic pathways. This selectivity is attributed to the unique electronic and steric properties imparted by the trimethoxy substitution pattern, which facilitates specific interactions with biological targets.

The incorporation of the 3,4,5-trimethoxyphenyl group into oxadiazole-piperidine hybrids, as seen in (3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, is thus a deliberate strategy to harness these advantageous properties. By combining the bioactivity of the oxadiazole and piperidine rings with the multidrug resistance-modulating and cytotoxic potential of the trimethoxyphenyl group, researchers aim to create compounds with synergistic therapeutic effects.

Table 1.2. Biological Activities Associated with 3,4,5-Trimethoxyphenyl-Containing Compounds

Rationale for Designing Multi-Component Pharmacophores

The design of multi-component pharmacophores represents a paradigm shift in medicinal chemistry, moving beyond the traditional "one drug, one target" approach to embrace the complexity of biological systems. This strategy involves the deliberate assembly of multiple pharmacophoric elements within a single molecule, enabling simultaneous interaction with diverse biological targets or modulation of multifaceted pathways.

The rationale for this approach is grounded in the recognition that many diseases, particularly cancer and infectious diseases, are driven by intricate networks of molecular interactions. Single-target agents may be insufficient to achieve durable therapeutic responses, as compensatory mechanisms and pathway redundancies can undermine their efficacy. Multi-component pharmacophores, by contrast, offer the potential to overcome these limitations by engaging multiple nodes within a disease network.

In the context of oxadiazole-piperidine hybrids, the integration of the 1,3,4-oxadiazole ring, piperidine moiety, and 3,4,5-trimethoxyphenyl group exemplifies this strategy. Each component contributes distinct properties: the oxadiazole ring provides aromaticity and the ability to form hydrogen bonds and π-π interactions; the piperidine ring imparts conformational flexibility and improves solubility; and the trimethoxyphenyl group enhances lipophilicity and modulates electronic characteristics.

This multi-faceted design enables the resulting compound to interact with a broader range of biological targets, potentially leading to synergistic effects. For example, the oxadiazole ring may facilitate binding to enzyme active sites, while the piperidine moiety enhances membrane permeability, and the trimethoxyphenyl group disrupts multidrug resistance mechanisms. The cumulative effect is an increase in both the potency and selectivity of the compound.

Recent advances in computational chemistry and molecular modeling have further facilitated the rational design of multi-component pharmacophores. Structure-based drug design, molecular docking, and virtual screening techniques allow researchers to predict the binding modes and affinities of hybrid compounds, guiding the optimization of their pharmacological profiles.

The deliberate construction of multi-component pharmacophores thus represents a powerful strategy for the development of next-generation therapeutics. The compound (3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a product of this rational design philosophy, embodying the synergistic integration of multiple bioactive motifs.

Table 1.3. Contributions of Pharmacophoric Elements in Oxadiazole-Piperidine Hybrids

Research Evolution of Oxadiazole-Based Drug Candidates

The research trajectory of oxadiazole-based drug candidates has been marked by a steady progression from foundational studies of their chemical properties to the development of clinically relevant therapeutics. The unique structural features of the oxadiazole ring, including its aromaticity and nitrogen-oxygen heteroatom arrangement, have rendered it a versatile scaffold for the design of bioactive molecules.

Early investigations into oxadiazole derivatives focused on their antimicrobial and anti-inflammatory properties, with subsequent studies revealing their potential as anticancer, antitubercular, antihypertensive, and antiviral agents. The breadth of biological activities associated with oxadiazole-containing compounds is attributable to their ability to engage in diverse non-covalent interactions with biological macromolecules, including enzymes, receptors, and nucleic acids.

The integration of oxadiazole rings into hybrid structures, such as oxadiazole-piperidine and oxadiazole-piperazine derivatives, has further expanded their therapeutic potential. Notably, recent research has demonstrated the efficacy of such hybrids in targeting the Sonic Hedgehog signaling pathway, a key driver of tumorigenesis in several cancers. The ability of oxadiazole-piperidine hybrids to inhibit this pathway underscores their promise as anticancer agents.

Advances in synthetic chemistry have facilitated the efficient construction of oxadiazole-based hybrids, enabling the rapid generation of compound libraries for biological screening. High-throughput screening and structure-activity relationship analyses have identified lead compounds with potent activity against a variety of disease targets. For example, imidazole-1,2,4-oxadiazole-piperazine hybrids have demonstrated low micromolar inhibitory concentrations against multiple cancer cell lines, with selectivity for malignant over normal cells.

In parallel, computational studies have provided insights into the molecular mechanisms underlying the activity of oxadiazole-based compounds. Molecular docking and dynamic simulations have revealed key interactions with target proteins, informing the rational optimization of lead compounds. These efforts have culminated in the identification of candidates with favorable pharmacokinetic and pharmacodynamic profiles, suitable for further preclinical and clinical development.

The compound (3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone represents a contemporary example of this research evolution, integrating lessons from decades of oxadiazole chemistry and leveraging advances in hybrid molecule design.

Table 1.4. Recent Research Findings on Oxadiazole-Based Drug Candidates

Properties

IUPAC Name |

[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-22(2,3)12-18-23-24-20(30-18)14-8-7-9-25(13-14)21(26)15-10-16(27-4)19(29-6)17(11-15)28-5/h10-11,14H,7-9,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMPMZXPANIUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, with the CAS number 1172382-76-1, is a member of the oxadiazole class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 417.5 g/mol. Its structure includes a piperidine ring and a trimethoxyphenyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1172382-76-1 |

| Molecular Formula | C22H31N3O5 |

| Molecular Weight | 417.5 g/mol |

Biological Activity Overview

Research indicates that oxadiazole derivatives possess a range of biological activities including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The specific compound under consideration has shown promise in several areas:

1. Anticancer Activity

Studies have highlighted the anticancer potential of oxadiazole derivatives through various mechanisms:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been shown to exhibit significant cytotoxicity against human cancer cells .

2. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against several pathogens. The presence of the oxadiazole moiety is often linked to enhanced antibacterial and antifungal properties .

3. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole compounds has been documented in various studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of oxadiazole derivatives:

Case Study 1: Anticancer Screening

A recent study evaluated a series of oxadiazole derivatives for their anticancer activity using the MTT assay method. The results indicated that compounds similar to (3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone showed significant inhibition of cell proliferation in pancreatic carcinoma cells (PC3) .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications to the oxadiazole structure could enhance antibacterial efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

| Compound Name | Substituents on Oxadiazole | Aromatic Group | Linker Group | Reported Bioactivity | Reference |

|---|---|---|---|---|---|

| (3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone | 5-Neopentyl | 3,4,5-Trimethoxyphenyl | Piperidin-1-yl methanone | Hypothesized antimicrobial/anticancer (based on analogs) | — |

| N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | None (sulfanyl acetamide) | 3,4,5-Trimethoxyphenyl | N-Phenyl acetamide | Antibacterial, antifungal | |

| 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone | 3,4-Dichlorophenyl | 3,4,5-Trimethoxyphenyl | Ethanone | Antimicrobial, anticancer | |

| 3'-(5-Methyl-1,3,4-oxadiazol-2-yl)[1,1'-biphenyl]-3-ylmethanone | 5-Methyl | Biphenyl | Piperidin-1-yl methanone | Not specified |

Key Observations

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group is a common feature in antimicrobial and anticancer agents. Its electron-rich nature enhances interactions with biological targets, such as tubulin in cancer cells . However, this may reduce binding affinity if the active site requires less bulky groups.

Linker Group Influence: The piperidin-1-yl methanone linker increases lipophilicity (logP), favoring cell membrane penetration. This contrasts with the polar N-phenyl acetamide linker in , which may enhance solubility but limit bioavailability.

Aromatic Group Variations :

- The 3,4-dichlorophenyl substituent in provides electronegative halogen atoms for hydrophobic interactions, whereas the biphenyl group in extends π-π stacking capabilities.

Physicochemical and Pharmacokinetic Properties

Research Implications

- Anticancer Applications : The 3,4,5-trimethoxyphenyl group is linked to tubulin polymerization inhibition in cancer cells . The neopentyl group may enhance pharmacokinetic profiles compared to dichlorophenyl analogs.

- Synthetic Challenges : Introducing the neopentyl group requires specialized alkylation steps, unlike the simpler methyl or halogen substituents in analogs .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of oxadiazole-containing compounds typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and inert atmospheres to minimize side reactions . For example, cyclization of hydrazide intermediates to form the oxadiazole ring often requires catalysts like POCl₃ or polyphosphoric acid, with reaction times ranging from 4–6 hours under reflux conditions . Purity can be enhanced via recrystallization in methanol or ethanol.

Q. How can structural confirmation be achieved for this compound?

Structural elucidation should combine spectroscopic methods:

- ¹H/¹³C NMR to identify proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, piperidine protons at δ ~1.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated in similar oxadiazole derivatives .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize assays aligned with oxadiazole pharmacophores:

- Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or tubulin polymerization assays due to the trimethoxyphenyl moiety’s known role in microtubule disruption .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Modular synthesis : Replace the neopentyl group with other alkyl/aryl substituents to assess steric/electronic effects on bioactivity .

- Methoxylation patterns : Compare 3,4,5-trimethoxyphenyl with mono- or dimethoxy analogs to evaluate the role of hydrogen bonding in target binding .

- Piperidine ring modifications : Introduce substituents (e.g., fluorine) to modulate lipophilicity and bioavailability .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., cell passage number, serum-free conditions) .

- Off-target profiling : Use proteome-wide approaches (e.g., thermal shift assays) to identify unintended interactions .

- Metabolic stability tests : Incubate the compound with liver microsomes to assess if metabolite interference explains variability .

Q. How can computational methods enhance the design of derivatives?

- Docking studies : Model interactions with tubulin (PDB ID: 1SA0) or kinase domains to prioritize synthetic targets .

- QSAR models : Train algorithms on bioactivity data from structurally related oxadiazoles to predict efficacy/toxicity .

- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Methodological Considerations

Q. What analytical techniques quantify purity and stability under varying conditions?

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to detect degradation products .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C suggests thermal stability) .

- Forced degradation studies : Expose the compound to UV light, acidic/basic pH, and oxidants to identify labile groups .

Q. How should in vivo efficacy studies be designed to minimize bias?

- Randomized block design : Assign treatment groups using stratified randomization based on tumor volume or infection severity .

- Dose escalation : Test 3–5 doses (e.g., 10–100 mg/kg) in murine models, with vehicle and positive controls (e.g., paclitaxel for anticancer studies) .

- Endpoint harmonization : Align metrics (e.g., tumor size, survival rate) with FDA/EMA guidelines for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.